

An In-depth Technical Guide to the Spectroscopic Data of (Benzyloxy)benzene

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Compound of Interest

Compound Name: (Benzyloxy)benzene-d2

Cat. No.: B15599462

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a detailed overview of the available spectroscopic data for (Benzyloxy)benzene. It is important to note that while the request specified **(Benzyloxy)benzene-d2**, a comprehensive search of publicly available scientific databases did not yield specific spectroscopic information for this deuterated isotopologue. Consequently, this guide presents the spectroscopic data for the non-deuterated parent compound, (Benzyloxy)benzene, which serves as a crucial reference for researchers working with its deuterated analogues. The methodologies described herein are standard for the analysis of solid organic compounds and are directly applicable for acquiring data on **(Benzyloxy)benzene-d2**.

Data Presentation

The quantitative spectroscopic data for (Benzyloxy)benzene are summarized in the tables below for ease of reference and comparison.

Mass Spectrometry Data

The mass spectrum of (Benzyloxy)benzene is characterized by a distinct fragmentation pattern. The molecular ion peak is observed, and the base peak corresponds to the formation of the stable tropylium ion.^[1]

Ion Description	m/z Ratio	Relative Abundance
Molecular Ion [M] ⁺	184	Present
Tropylium Ion [C ₇ H ₇] ⁺	91	100% (Base Peak)
Phenyl Cation [C ₆ H ₅] ⁺	77	Significant

Infrared (IR) Spectroscopy Data

The infrared spectrum of (Benzyloxy)benzene exhibits characteristic absorption bands that correspond to the vibrations of its functional groups. The data presented here is for the gas-phase spectrum.^[2] Key absorptions are consistent with the presence of aromatic rings and the ether linkage.^{[3][4][5]}

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100-3000	C-H stretch	Aromatic
1600-1585	C-C stretch (in-ring)	Aromatic
1500-1400	C-C stretch (in-ring)	Aromatic
~1250	C-O stretch	Aryl ether
900-675	C-H "oop" (out-of-plane) bend	Aromatic

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

A specific experimental ¹H or ¹³C NMR spectrum for (Benzyloxy)benzene was not found in the searched databases. However, for a molecule with this structure, the expected proton NMR spectrum would show signals in the aromatic region (approximately 6.5-8.0 ppm) for the protons on the benzene rings and a characteristic signal for the benzylic protons (CH₂) adjacent to the ether oxygen, typically in the range of 4.5-5.5 ppm.^{[4][6]} The carbon NMR would similarly show distinct signals for the aromatic and benzylic carbons.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining a solution-state NMR spectrum of a solid organic compound.^{[7][8][9][10]}

- Sample Preparation:
 - Accurately weigh 5-25 mg of the compound for ^1H NMR or 50-100 mg for ^{13}C NMR.^[9]
 - Select a suitable deuterated solvent that completely dissolves the sample (e.g., CDCl_3 , DMSO-d_6).^{[7][8]}
 - Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.^[8]
 - If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.^{[7][9]}
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.^[10]
 - Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.^[8]
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
 - Shim the magnetic field to optimize its homogeneity and achieve high-resolution spectra.
 - Tune and match the probe to the desired nucleus (e.g., ^1H or ^{13}C).

- Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.

Infrared (IR) Spectroscopy

The following protocol describes the thin solid film method for acquiring the IR spectrum of a solid sample.^[11]

- Sample Preparation:
 - Place a small amount (approx. 50 mg) of the solid sample into a clean vial.
 - Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.
 - Using a pipette, apply a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
 - Visually inspect the film; if it is too thin (resulting in weak peaks), add another drop of the solution and let it dry. If it is too thick (resulting in overly intense, broad peaks), clean the plate and prepare a more dilute solution.^[11]
- Data Acquisition:
 - Place the salt plate into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Run the sample spectrum.
 - After analysis, clean the salt plate with a suitable solvent (e.g., dry acetone), dry it, and return it to a desiccator to prevent moisture damage.^[12]

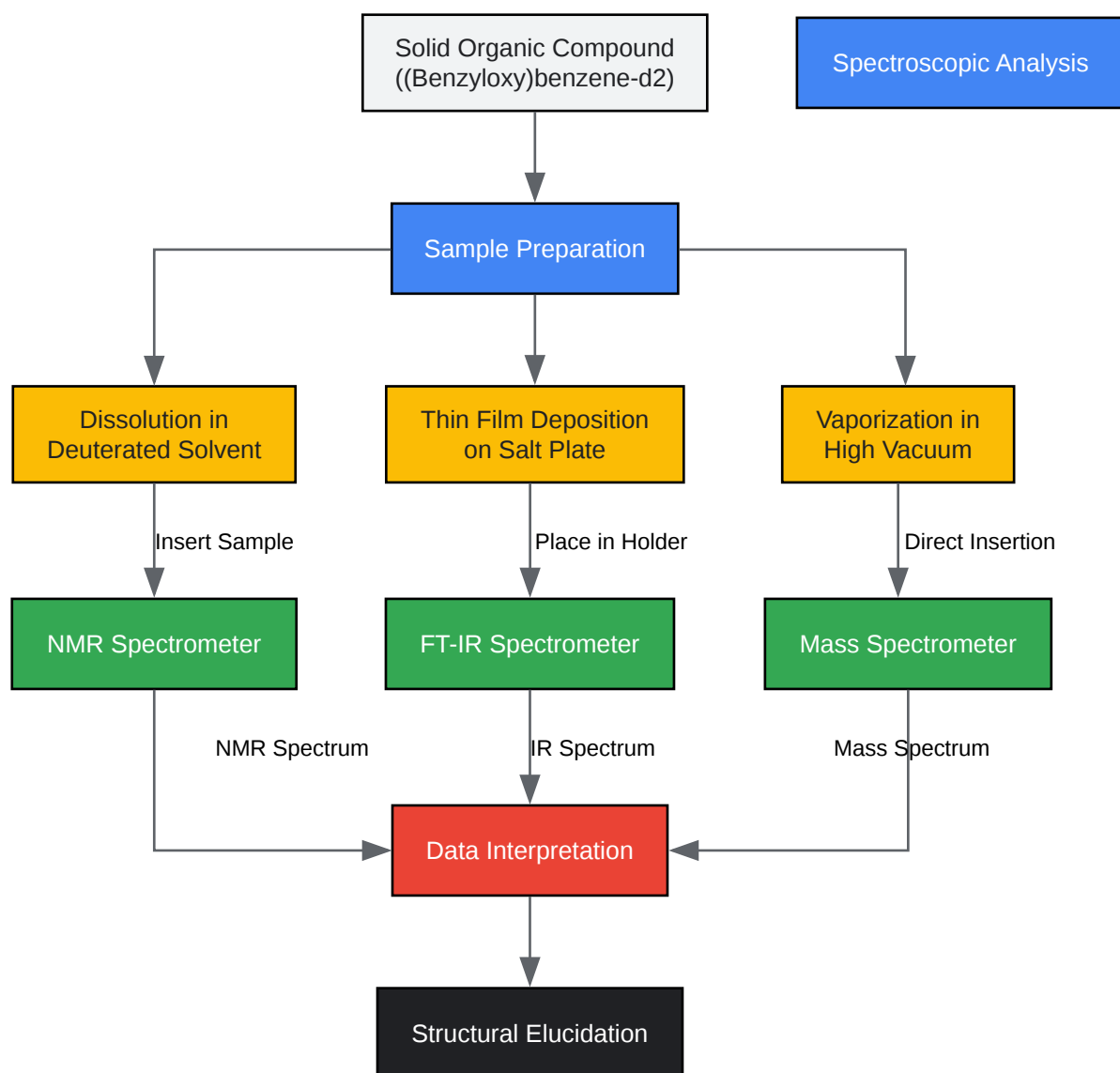
Mass Spectrometry (MS)

This protocol outlines the general procedure for obtaining an electron ionization (EI) mass spectrum.^{[13][14][15]}

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer. For solid samples, this is often done using a direct insertion probe.
 - The sample is introduced into the ion source, which is under a high vacuum.^[13]
 - The sample is heated to produce a sufficient vapor pressure.
- Ionization:
 - In the ion source, the gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV for EI-MS).^[14]
 - This bombardment removes an electron from the molecule, creating a positively charged radical cation known as the molecular ion.^[15]
- Mass Analysis and Detection:
 - The newly formed ions are accelerated by an electric field into the mass analyzer.
 - The mass analyzer (e.g., a magnetic sector or a quadrupole) separates the ions based on their mass-to-charge (m/z) ratio.^[15]
 - A detector at the end of the analyzer measures the abundance of ions at each m/z value.
 - The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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